REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[F:10])[CH:5]=[O:6].[N+:11]([O-])([OH:13])=[O:12]>OS(O)(=O)=O>[Br:1][C:2]1[C:9]([F:10])=[CH:8][C:7]([N+:11]([O-:13])=[O:12])=[C:4]([CH:3]=1)[CH:5]=[O:6]
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Name
|
|
Quantity
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5 g
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Type
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reactant
|
Smiles
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BrC=1C=C(C=O)C=CC1F
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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OS(=O)(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The resulting solution was then poured slowly over ice
|
Type
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FILTRATION
|
Details
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filtered
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Type
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CUSTOM
|
Details
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to collect the yellow precipitate
|
Type
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WASH
|
Details
|
The precipitate was washed with H2O
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluted with a solvent mixture of ethyl acetate and heptanes from 0:100 to 25:75
|
Type
|
CUSTOM
|
Details
|
to yield a light yellow solid
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=CC(=C(C=O)C1)[N+](=O)[O-])F
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |